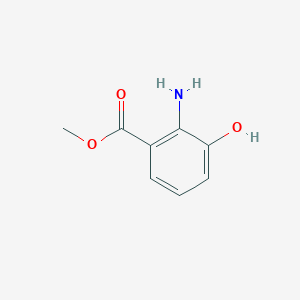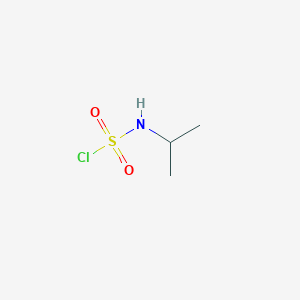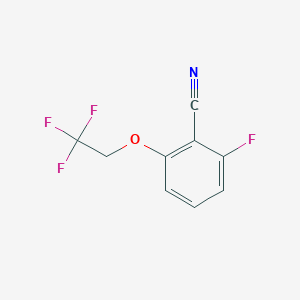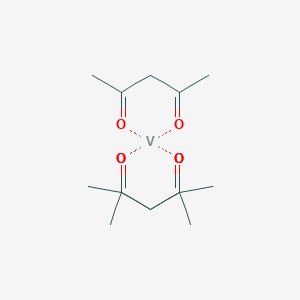
Vanadium tris(acetylacetonate)
Vue d'ensemble
Description
Vanadium tris(acetylacetonate) is a coordination compound with the formula V(C5H7O2)3 . It is an orange-brown solid that is soluble in organic solvents . It appears as blue to blue-green crystals .
Synthesis Analysis
Vanadium tris(acetylacetonate) is prepared by reduction of ammonium vanadate in the presence of acetylacetone . It has been used in the synthesis of different metal acetylacetonate complexes covalently anchored onto amine-functionalized silica/starch composite .Molecular Structure Analysis
The complex has idealized D3 symmetry . Like other V(III) compounds, it has a triplet ground state . The molecular formula is C15H21O6V .Chemical Reactions Analysis
Vanadium tris(acetylacetonate) has been shown to undergo thermal- and UV-light-induced reactions in which free radicals are generated . These radicals are known to be useful in the initiation of interesting chemical reactions .Physical And Chemical Properties Analysis
Vanadium tris(acetylacetonate) is an orange-brown solid that is soluble in organic solvents . It decomposes before melting .Applications De Recherche Scientifique
Catalyst in Organic Syntheses
Vanadium tris(acetylacetonate) is used in a plethora of catalyzed reactions. It plays a significant role in several catalytic reactions, contributing to the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
Precursor for Nanoparticle Research
This compound is used as a precursor in nanoparticle research. The versatility of this ligand and the ease of extraction of the neutral complexes of the metals into organic solvents have made it extensively useful in this field .
Polymer Science
Vanadium tris(acetylacetonate) is a common precatalyst for the production of EPDM polymers . It plays a crucial role in polymer science, contributing to the development of new materials .
Preparation of Vanadium Dioxide Films
This compound can be used as source material for the preparation of vanadium dioxide films by the chemical vapor deposition (CVD) technique .
Precursor to Vanadium Pentoxide Nanostructures
Vanadium tris(acetylacetonate) has been shown to be a precursor to vanadium pentoxide nanostructures . This opens up new possibilities for the development of advanced materials with unique properties.
Redox Mediator in Lithium-Ion Batteries
Vanadium tris(acetylacetonate) can be used as a soluble catalyst, which acts as a redox mediator that allows effective oxidation of lithium peroxide for lithium-ion batteries .
Safety And Hazards
Orientations Futures
Vanadium tris(acetylacetonate) is a common precatalyst for the production of EPDM polymers . It has also been shown to be a precursor to vanadium pentoxide nanostructures . It is also used as a soluble catalyst, which acts as a redox mediator that allows effective oxidation of lithium peroxide for lithium-ion batteries .
Propriétés
IUPAC Name |
pentane-2,4-dione;vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAGYOLLDSHDDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentane-2,4-dione;vanadium | |
CAS RN |
13476-99-8 | |
| Record name | Tris(acetylacetonato)vanadium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Vanadium tris(acetylacetonate) contribute to the formation of ethylene-butadiene copolymers?
A1: Vanadium tris(acetylacetonate) acts as a key component in the catalyst system used to synthesize ethylene-butadiene copolymers []. When combined with diethylaluminium chloride and an acidic modifier, it forms an active catalytic species. This species facilitates the coordination and insertion of ethylene and butadiene monomers into the growing polymer chain. The acidic modifier plays a crucial role in regulating the polymerization process, impacting the copolymer's molecular weight, composition, and branching [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




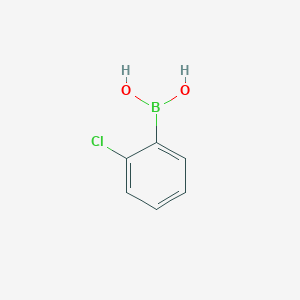
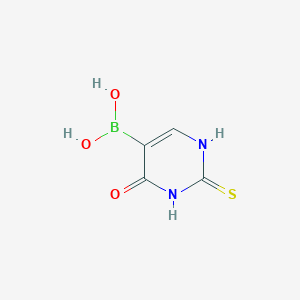

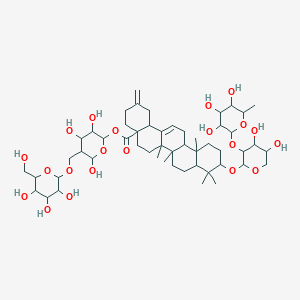
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
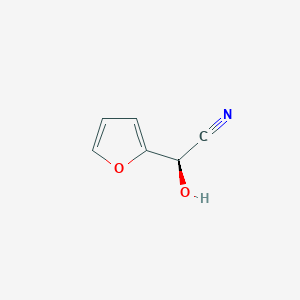


![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
